2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline
Description
Structure
3D Structure
Properties
CAS No. |
85423-02-5 |
|---|---|
Molecular Formula |
C22H25N3 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
4-[[2-amino-5-[(4-aminophenyl)methyl]phenyl]methyl]-2-ethylaniline |
InChI |
InChI=1S/C22H25N3/c1-2-18-12-17(6-9-21(18)24)14-19-13-16(5-10-22(19)25)11-15-3-7-20(23)8-4-15/h3-10,12-13H,2,11,14,23-25H2,1H3 |
InChI Key |
IWWLKYJVPXQUSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CC2=C(C=CC(=C2)CC3=CC=C(C=C3)N)N)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
The synthesis of this compound generally involves the following key steps:
Starting Materials and Key Intermediates
- Aromatic nitro compounds or nitroanilines substituted with ethyl and amino groups.
- Halogenated benzyl derivatives or haloacetamides for alkylation.
- Catalytic hydrogenation to reduce nitro groups to amino groups.
Stepwise Synthetic Route
Alkylation of Aromatic Amines
- The initial step involves the reaction of substituted nitroanilines or phenols with haloacetamides (e.g., chloroacetamide, bromoacetamide, or iodoacetamide) to introduce the benzylamine side chains.
- This reaction is typically catalyzed by iodide salts (e.g., sodium iodide or potassium iodide) to enhance reactivity, especially when using less reactive chloroacetamide.
- The reaction is performed in dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether under reflux conditions to achieve high conversion rates.
Rearrangement to Nitroanilines
- The alkylated intermediates (e.g., 2-(2-methoxymethyl-4-nitrophenoxy)acetamide derivatives) undergo rearrangement to form nitroanilines.
- This rearrangement is conducted by heating in solvents like dimethylformamide (DMF), dimethylacetamide (DMAc), or N-methylpyrrolidone (NMP) in the presence of bases such as sodium carbonate or potassium carbonate.
- Optimal temperatures range between 80°C and 120°C to avoid degradation while ensuring good conversion.
Catalytic Hydrogenation
- The nitro groups are reduced to amino groups via catalytic hydrogenation using palladium on activated carbon (Pd/C) under mild hydrogen pressure (e.g., 5 bar) and moderate temperatures (room temperature to 80°C).
- This step yields the target diamino compound with high purity and yield.
- The product is often isolated as its acid salts (e.g., hydrochloride or sulfate) to improve stability and facilitate purification.
Detailed Research Findings and Data
Additional Notes on Preparation
- The use of iodide salts as catalysts in the alkylation step significantly improves reaction rates and yields, especially when using less reactive chloroacetamide instead of bromo- or iodoacetamide.
- The rearrangement step requires careful temperature control to balance conversion and product stability.
- Catalytic hydrogenation is a well-established method for reducing aromatic nitro groups to amines, with palladium on activated carbon being the preferred catalyst due to its efficiency and selectivity.
- Isolation of the final product as acid salts (e.g., hydrochloride or sulfate) is recommended to prevent oxidation and facilitate purification.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: The major products are nitro-substituted derivatives.
Reduction: The major products are the corresponding amines.
Substitution: The major products are halogenated derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit notable antibacterial and antifungal properties. For instance, studies have shown that similar compounds with amino and phenyl substitutions demonstrate effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl rings can enhance the biological activity of these compounds.
Cancer Research
The compound's structural features allow it to be a candidate for anticancer drug development. Analogous compounds have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, showing promising results . The incorporation of amino groups in the structure is believed to play a crucial role in enhancing cytotoxicity against cancer cells.
Analytical Chemistry Applications
HPLC Analysis
2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline can be effectively analyzed using high-performance liquid chromatography (HPLC). The recommended method involves a reverse-phase column with a mobile phase consisting of acetonitrile and water, making it suitable for both qualitative and quantitative analysis . This method is scalable and can be applied in pharmacokinetic studies to assess the compound's behavior in biological systems.
Material Science Applications
Polymer Chemistry
The compound has potential applications in polymer chemistry as an intermediate for synthesizing various polymeric materials. Its ability to form stable links with other organic molecules allows it to be utilized in creating polymers with specific properties tailored for diverse applications, including coatings and adhesives.
Case Studies
| Study | Findings | Application Area |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values ranging from 5.64 to 77.38 µM | Medicinal Chemistry |
| HPLC Method Development | Developed a scalable HPLC method for analyzing the compound using acetonitrile-water mixtures | Analytical Chemistry |
| Cancer Cell Line Testing | Showed promising antiproliferative effects against multiple cancer cell lines | Cancer Research |
Mechanism of Action
The mechanism of action of 2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
3-[(4-Aminophenyl)methyl]aniline (3,4′-Methylenedianiline)
Tetrakis(4-aminophenyl)methane
- Formula : C₂₅H₂₄N₄
- Properties: Features four 4-aminophenyl groups attached to a central methane carbon. Used in dendrimer synthesis and covalent organic frameworks .
- Key Difference : Higher symmetry and branching enhance thermal stability but complicate synthetic purification steps compared to the target compound.
Bis(4-amino-3-chlorophenyl)methane
4-(4-Aminophenyl)morpholin-3-one
- Formula : C₁₀H₁₂N₂O₂
- Key Difference : Oxygen and nitrogen heteroatoms enable hydrogen bonding, altering pharmacokinetics.
Biological Activity
2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline, also known by its CAS number 85423-01-4, is an organic compound characterized by a complex structure featuring multiple amino groups and aromatic rings. Its molecular formula is , with a molecular weight of approximately 331.454 g/mol. This compound exhibits notable biological activities, particularly in medicinal chemistry, and is of interest due to its potential therapeutic applications.
The compound's chemical properties are essential for understanding its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 331.454 g/mol |
| Density | 1.151 g/cm³ |
| Boiling Point | 555.7 °C |
| Flash Point | 321.4 °C |
| LogP | 5.92080 |
These properties suggest that the compound is relatively stable under standard conditions, with a high boiling point indicating potential utility in various applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit activities such as:
- Antimicrobial : Compounds in this class have shown efficacy against various bacterial strains.
- Anticancer : Structural similarities with known anticancer agents suggest potential for inhibiting tumor growth.
- Anti-inflammatory : Some derivatives exhibit properties that may reduce inflammation.
Interaction Studies
Current studies focus on the binding affinity of this compound with specific biological receptors and enzymes. These studies are crucial for elucidating its therapeutic potential and safety profile. The presence of multiple amino groups enhances the reactivity of the compound, which may improve its interaction with biological targets.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Aminobenzene | Simple aniline structure | Antimicrobial | Basic structure without substitutions |
| 4-Amino-N,N-diethylaniline | Diethyl substitution | Anticancer | Enhanced lipophilicity |
| 2-Amino-N-(4-methoxyphenyl)aniline | Methoxy group substitution | Anti-inflammatory | Different substituent affecting solubility |
| 3-Ethylaniline | Ethyl substitution on different carbon | Moderate reactivity | Less complex than target compound |
This table highlights how the unique substitutions in this compound may enhance its biological activity compared to simpler analogs.
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to this compound. For instance, derivatives exhibiting IC50 values in the low micromolar range have been identified, demonstrating significant cytotoxic effects on cancer cell lines such as HCT-116 and MCF-7. These findings suggest a promising avenue for further research into this compound's potential as an anticancer agent.
Antimicrobial Efficacy
Research has also indicated that this compound may possess antimicrobial properties. Interaction studies reveal that certain derivatives inhibit bacterial growth effectively, suggesting that modifications to the structure can enhance antimicrobial activity.
Q & A
Q. What are the recommended synthetic routes and purification methods for 2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline?
A practical approach involves multi-step nucleophilic substitution and reductive amination. First, prepare the substituted benzyl halides (e.g., 4-amino-3-ethylbenzyl chloride and 4-aminobenzyl chloride). React these intermediates with a central aniline derivative under inert conditions (N₂ atmosphere) to form the methylene-bridged structure. Purification is critical: use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol/water to achieve ≥98% purity. Monitor by TLC and confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. How can the structure of this compound be confirmed using analytical techniques?
Combine H/C NMR (DMSO-d₆, 400 MHz) to identify aromatic protons (δ 6.5–7.2 ppm), amine groups (δ 4.8–5.2 ppm), and methylene bridges (δ 3.8–4.2 ppm). High-resolution mass spectrometry (HRMS, ESI+) confirms the molecular ion ([M+H]⁺). For impurity profiling, use HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards. Trace impurities (e.g., unreacted intermediates) can be quantified using a calibration curve .
Q. What solvents are optimal for solubility studies, and how should solvent compatibility be assessed?
The compound is polar due to amine groups. Test solubility in DMSO (high), methanol (moderate), and water (low, unless acidified). For quantitative studies, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) or ethanol. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Solvent compatibility with downstream assays (e.g., UV-Vis, fluorescence) must be validated by blank measurements .
Q. What storage conditions ensure long-term stability?
Store under argon at −20°C in amber vials to prevent oxidation and photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Amine groups are prone to oxidation; adding antioxidants (e.g., 0.1% BHT) may extend shelf life. Lyophilization is not recommended due to potential hydrolysis of methylene bridges .
Q. What safety protocols are critical during handling?
Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust. In case of skin contact, wash immediately with soap and water. Spills should be neutralized with 10% acetic acid before disposal. Benzidine-related compounds (structural analogs) are suspected carcinogens; follow OSHA guidelines for aromatic amines .
Advanced Research Questions
Q. How to design experiments evaluating environmental fate and biodegradation pathways?
Use a tiered approach:
- Phase 1 (Lab): Assess hydrolysis (pH 4–9, 25–50°C), photolysis (UV-A/B), and aerobic biodegradation (OECD 301D). Measure half-lives via LC-MS/MS.
- Phase 2 (Microcosm): Simulate soil/water systems with C-labeled compound to track mineralization (CO₂ evolution) and metabolite formation (e.g., hydroxylated derivatives).
- Phase 3 (Field): Deploy passive samplers in wastewater effluents. Data interpretation should align with the INCHEMBIOL framework for ecological risk assessment .
Q. What methodologies optimize cross-coupling reactions involving this compound?
The amine groups can act as directing groups in Pd-catalyzed C–H activation. For Suzuki-Miyaura coupling, protect amines with Boc groups, then react with aryl boronic acids (Pd(OAc)₂, SPhos ligand, K₂CO₃ in toluene/water). Deprotect with TFA/DCM. Monitor reaction progress by in-situ IR (C–N stretch at 1250 cm⁻¹). Yields >70% are achievable with <5% homocoupling byproducts .
Q. How to analyze thermal decomposition mechanisms under controlled conditions?
Perform thermogravimetric analysis (TGA) under N₂ (10°C/min, 25–600°C) coupled with FTIR gas analysis. Major mass losses at 200–300°C correspond to methylene bridge cleavage (forming NH₃ and ethylene). Kinetic parameters (Eₐ, n) derived from Kissinger analysis of DSC data guide safe processing temperatures. Compare with computational models (DFT, B3LYP/6-31G*) to validate degradation pathways .
Q. How to resolve contradictions in reported solubility data across studies?
Discrepancies often arise from polymorphic forms or residual solvents. Standardize protocols:
Q. What strategies enable isotopic labeling for metabolic tracing studies?
Synthesize deuterated analogs by substituting H₂O with D₂O during reductive amination (NaBD₄ as reductant). Confirm deuteration (>95% D) via H NMR and HRMS. For N labeling, use NH₄Cl in the amination step. Applications include tracking uptake in cell cultures (LC-MS/MS with MRM transitions for labeled vs. unlabeled ions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
